molecular formula C7H11ClO2 B13740927 Butyl 2-chloroacrylate CAS No. 13401-85-9

Butyl 2-chloroacrylate

Cat. No.: B13740927
CAS No.: 13401-85-9
M. Wt: 162.61 g/mol
InChI Key: JJFAJTXZGDAWTR-UHFFFAOYSA-N
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Description

Butyl 2-chloroacrylate is an organic compound with the molecular formula C7H11ClO2. It is a colorless liquid that is used in various industrial applications. This compound is known for its reactivity and is often used as a monomer in the production of polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 2-chloroacrylate can be synthesized through the esterification of 2-chloroacrylic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of polymerization inhibitors such as hydroquinone is common to prevent unwanted polymerization during production and storage.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-chloroacrylate undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the acrylate group is reactive and can participate in addition reactions with nucleophiles and electrophiles.

    Polymerization: This compound readily polymerizes to form poly(this compound), which is used in coatings and adhesives.

    Substitution Reactions: The chlorine atom in the molecule can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Addition Reactions: Common reagents include hydrogen halides (e.g., HCl) and other electrophiles. These reactions typically occur under mild conditions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the polymerization process.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the chlorine atom. These reactions often require a base to facilitate the substitution.

Major Products Formed

    Poly(this compound): Used in coatings, adhesives, and sealants.

    Substituted Derivatives: Various derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Butyl 2-chloroacrylate has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.

    Biology: The compound can be used to modify surfaces of biomaterials to improve their biocompatibility.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form biocompatible polymers.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of butyl 2-chloroacrylate primarily involves its reactivity as a monomer. The double bond in the acrylate group allows it to undergo polymerization, forming long chains of poly(this compound). This polymerization process is initiated by free radicals, which can be generated using initiators such as AIBN or benzoyl peroxide. The chlorine atom in the molecule also makes it reactive towards nucleophiles, allowing for the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    Butyl acrylate: Similar in structure but lacks the chlorine atom. It is used in similar applications but has different reactivity.

    Methyl 2-chloroacrylate: Similar in structure but has a methyl group instead of a butyl group. It is used in the synthesis of different polymers.

    Ethyl 2-chloroacrylate: Similar in structure but has an ethyl group instead of a butyl group. It is used in various chemical syntheses.

Uniqueness

Butyl 2-chloroacrylate is unique due to the presence of both the butyl group and the chlorine atom. This combination gives it specific reactivity and properties that are not found in other similar compounds. The chlorine atom makes it more reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives. The butyl group provides hydrophobic properties, making it useful in applications where water resistance is important.

Properties

CAS No.

13401-85-9

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

butyl 2-chloroprop-2-enoate

InChI

InChI=1S/C7H11ClO2/c1-3-4-5-10-7(9)6(2)8/h2-5H2,1H3

InChI Key

JJFAJTXZGDAWTR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)Cl

Origin of Product

United States

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